

PDMAT Application Notes for Semiconductor Manufacturing

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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

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1. Material Function and Application PDMAT is a solid, high-purity metalorganic precursor primarily used for the **Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)** of tantalum nitride (TaN) thin films [1]. The main application for these films is as a **copper diffusion barrier** in advanced logic and memory devices [2] [1]. In copper interconnect structures, copper can diffuse into surrounding silicon and dielectric materials, poisoning the device. A thin, conformal TaN barrier layer deposited from PDMAT effectively prevents this diffusion, ensuring device reliability and performance at sub-22nm technology nodes [2].

2. Critical Material Properties and Specifications The performance of PDMAT in high-volume manufacturing is highly dependent on its purity, particularly low levels of chloride and oxygen-containing impurities [2].

- **Physical Properties:** The table below summarizes the typical physical properties of PMAT [1].

Property	Value / Description
Chemical Formula	Ta(NMe ₂) ₅ or Ta(N(CH ₃) ₂) ₅
Formula Weight	401.35 g/mol
Appearance	Pale yellow crystalline solid

Property	Value / Description
Boiling Point	90°C at 0.8 mmHg (sublimes)
Melting Point	150-180°C (decomposes)
Density	1.252 g/mL

- **Purity Requirements:** For advanced sub-22nm devices, ultra-high purity is mandatory. Key impurity targets are [2] [3]:
 - **Chloride (Cl):** < 10 ppm
 - **Total Trace Metals:** < 0.5 ppm
 - **Oxygen-containing impurities (Ta-Oxo species):** Minimized to low ppm levels

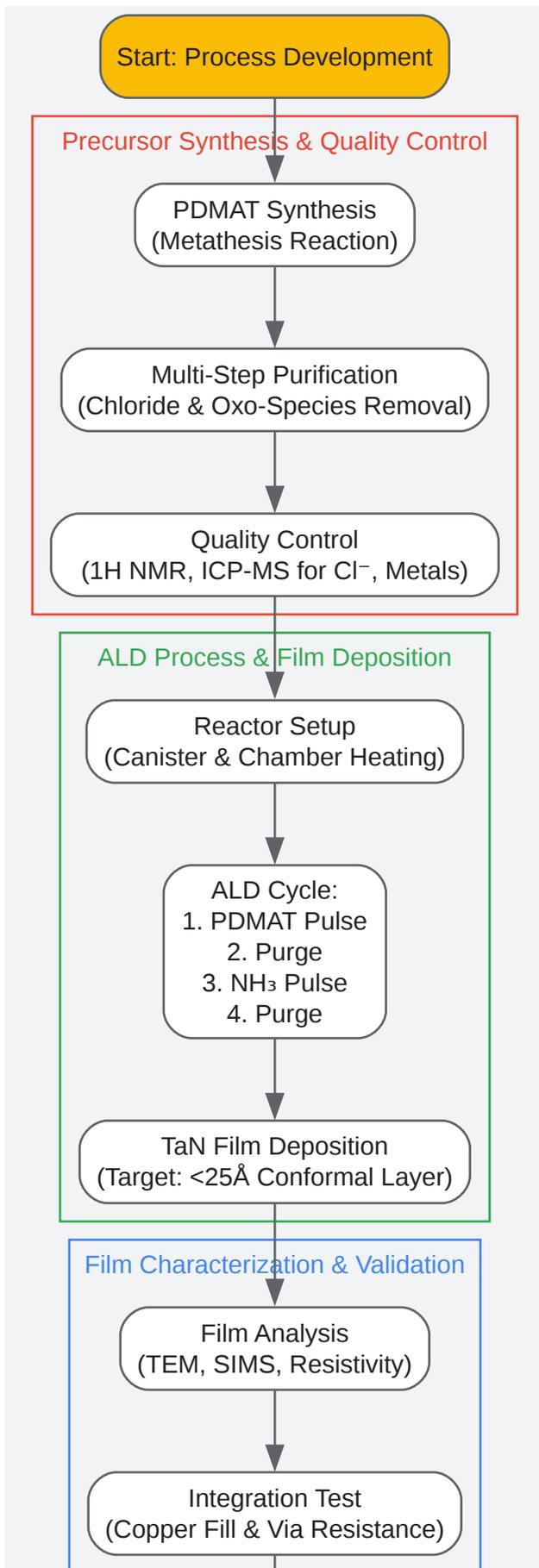
3. Experimental Protocol: ALD of TaN using PDMAT This protocol outlines a general process for depositing a TaN barrier layer using PDMAT and ammonia (NH₃) as reactants [2].

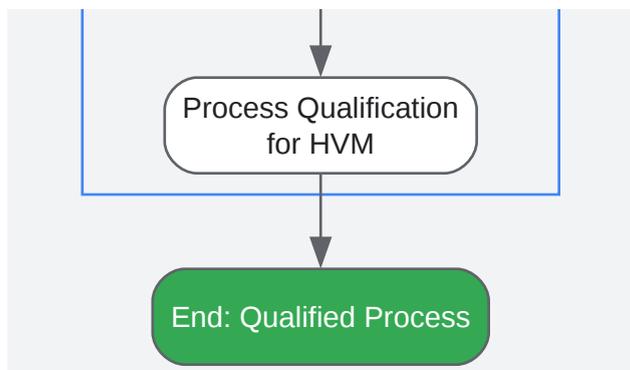
- **Substrate Preparation:** Begin with a patterned wafer featuring high-aspect-ratio (e.g., 5:1) interconnect structures. Ensure the surface is clean and free of native oxides.
- **Reactor Setup and Conditions:**
 - **Tool:** Commercial ALD reactor equipped with a heated precursor canister and vapor draw system.
 - **Canister Temperature:** Set to 60-75°C to generate sufficient PDMAT vapor pressure [4].
 - **Reactor Chamber Temperature:** 250-300°C [2].
 - **Carrier Gas:** Ultra-high purity (UHP) nitrogen or argon, with all gas lines and components certified for low moisture and oxygen content (< 1 ppm) [4] [2].
- **Deposition Cycle:**
 - **PDMAT Pulse:** Introduce a pulse of PDMAT vapor into the chamber for 1-5 seconds. The precursor molecules adsorb onto the substrate surface.
 - **Purge Step:** Purge the reactor with UHP carrier gas for 5-15 seconds to remove all non-adsorbed precursor and reaction by-products.
 - **Reactant Pulse:** Introduce a pulse of ammonia (NH₃) gas or plasma for 2-10 seconds. This reacts with the surface-adsorbed PDMAT to form a monolayer of TaN.
 - **Purge Step:** Repeat the purge with UHP carrier gas for 5-15 seconds to remove reaction by-products.
- **Film Characterization:**
 - **Thickness and Conformality:** Measure using Transmission Electron Microscopy (TEM). A successful process will yield a continuous, pin-hole free film with uniform thickness on all surfaces of the high-aspect-ratio structure [2].

- **Film Composition:** Analyze using Auger Electron Spectroscopy (AES) or Secondary Ion Mass Spectrometry (SIMS) to confirm low levels of oxygen and chlorine impurities [2].
- **Electrical Properties:** Measure via resistance of a deposited film, with a target resistivity of $\sim 2000 \mu\Omega\text{-cm}$ for PEALD TaN [2].

Workflow Diagram: PDMAT-Based TaN Barrier Deposition

The following diagram visualizes the multi-stage workflow for developing and qualifying a PDMAT-based TaN barrier process, from precursor synthesis to final integration.





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Key Technical Challenges and Solutions

- **Challenge: Precursor Purity and Stability:** PDMAT is extremely sensitive to oxygen and moisture, which lead to the formation of tantalum oxo-amide impurities. These impurities degrade the electrical properties of the TaN film, making it more resistive and less effective as a barrier [2].
 - **Solution:** Implement rigorous synthesis and purification protocols under strict inert conditions. Use high-volume manufacturing (HVM) methods that involve novel purification reactors to achieve >99.99995% purity and chloride levels below 10 ppm [2].
- **Challenge: Consistent Vapor Delivery:** As a solid precursor, PDMAT can exhibit inconsistent vaporization, leading to particle generation and process variation [2].
 - **Solution:** Use a specially designed canister with uniform heating and baffles to promote efficient vaporization [4] [3]. Employing a microcrystalline form of PDMAT improves gas-solid contact and reduces particulate carryover [2].

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References

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